Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-
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Overview
Description
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by the presence of two benzene rings connected by a butadiyne linkage, making it a member of the arylacetylene family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] can be achieved through various methods. One common method involves the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . Another method includes the Hay coupling of (trimethylsilyl)acetylene . These methods typically require specific reaction conditions and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the butadiyne linkage and the benzene rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alkanes .
Scientific Research Applications
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is explored for its potential therapeutic properties, including its role as a precursor for drug development . In industry, it is used in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] involves its interaction with molecular targets and pathways within cells . The butadiyne linkage allows for unique electronic properties, which can influence its reactivity and interactions with other molecules . These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] include diphenylacetylene, diphenyldiacetylene, and 1,4-diphenyl-1,3-butadiyne . These compounds share structural similarities but differ in their specific linkages and substituents.
Uniqueness: What sets Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] apart is its unique butadiyne linkage, which imparts distinct electronic and chemical properties . This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
35672-48-1 |
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Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-ethyl-4-[4-(4-ethylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C20H18/c1-3-17-9-13-19(14-10-17)7-5-6-8-20-15-11-18(4-2)12-16-20/h9-16H,3-4H2,1-2H3 |
InChI Key |
YZJIXESJJUPTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
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